7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Catalog No.
S12431363
CAS No.
M.F
C21H28Cl2N6O4
M. Wt
499.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-...

Product Name

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-[2-(diethylamino)ethylamino]-3-methylpurine-2,6-dione

Molecular Formula

C21H28Cl2N6O4

Molecular Weight

499.4 g/mol

InChI

InChI=1S/C21H28Cl2N6O4/c1-4-28(5-2)9-8-24-20-25-18-17(19(31)26-21(32)27(18)3)29(20)11-14(30)12-33-16-7-6-13(22)10-15(16)23/h6-7,10,14,30H,4-5,8-9,11-12H2,1-3H3,(H,24,25)(H,26,31,32)

InChI Key

GDLYVTIJGRNLNU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC(COC3=C(C=C(C=C3)Cl)Cl)O)C(=O)NC(=O)N2C

The compound 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule characterized by its unique structure that integrates a purine core with various functional groups. This compound features a 2,4-dichlorophenoxy group, which is known for its herbicidal properties, and a diethylaminoethyl side chain that may enhance its biological activity. The presence of hydroxyl and methyl groups further contributes to its chemical reactivity and potential applications in medicinal chemistry.

Typical of purine derivatives. Key reactions include:

  • Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions, potentially allowing for the introduction of various substituents.
  • Hydrolysis: The ester or ether linkages may undergo hydrolysis under acidic or basic conditions, leading to the release of the phenoxy group.
  • Oxidation-Reduction Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, altering the compound's reactivity and biological properties.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is influenced by its structural components. The 2,4-dichlorophenoxy moiety is known to exhibit herbicidal activity, while the purine structure may contribute to potential anti-inflammatory or anti-cancer properties. Studies suggest that compounds with similar structures can interact with various biological targets, including enzymes involved in nucleotide metabolism and signaling pathways.

In vitro studies have indicated that modifications on the purine ring can lead to enhanced activity against certain cancer cell lines, suggesting that this compound may have therapeutic potential.

The synthesis of 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves several steps:

  • Formation of the Purine Core: Starting from readily available purine derivatives, the core structure is synthesized through condensation reactions.
  • Introduction of Functional Groups: The 2,4-dichlorophenoxy group is introduced via nucleophilic substitution on a suitable precursor.
  • Side Chain Attachment: The diethylaminoethyl side chain is added through alkylation reactions.
  • Final Modifications: Hydroxylation and methylation steps may be performed to achieve the final desired structure.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible anti-cancer and anti-inflammatory properties, it may serve as a lead compound for drug development.
  • Agriculture: Its herbicidal properties make it a candidate for use in crop protection products.
  • Biochemical Research: It can be utilized as a tool compound in studies investigating purine metabolism and related pathways.

Interaction studies are essential to understand how this compound behaves in biological systems. Preliminary studies indicate that it may interact with:

  • Enzymes: Such as kinases involved in signal transduction pathways.
  • Receptors: Potential binding to adenosine receptors could be explored for therapeutic implications.
  • Transport Proteins: Investigating its transport across cellular membranes can provide insights into its bioavailability and efficacy.

These interactions are critical for assessing both therapeutic potential and safety profiles.

Several compounds share structural similarities with 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-8-{[3-Methoxypropyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dioneSimilar purine core with ethylphenoxyPotentially different receptor interactionsVariation in phenoxy group affects activity
1,3-Dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dioneLacks dichlorophenoxy groupKnown stimulant effectsSimpler structure without additional functional groups
2,4-Dichlorophenoxyacetic acidContains dichlorophenoxy but lacks purine coreHerbicidal activityPrimarily used as a herbicide

The uniqueness of 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of herbicidal and potential pharmaceutical activities due to its complex structure that integrates both functionalities effectively.

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

498.1549088 g/mol

Monoisotopic Mass

498.1549088 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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